![molecular formula C9H12ClN3O3 B2447786 6-amino-5-(2-chloropropanoyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione CAS No. 730997-77-0](/img/structure/B2447786.png)
6-amino-5-(2-chloropropanoyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
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Description
Scientific Research Applications
Chemical Reactions and Syntheses
- Formation of Azomethine Ylides and Pyrimido[4,5-b]azepine Derivatives : The compound reacts with α-amino acid derivatives to form azomethine ylides through condensation processes. It also leads to pyrimido[4,5-b]azepine derivatives via an intramolecular ene reaction with N-unsubstituted amino acid derivatives (Inazumi et al., 1994).
- Thermal Ene Reaction : It undergoes a thermal ene reaction leading to pyrimido[4,5-b]azepine derivatives (Inazumi et al., 1994).
- Synthesis of Bioactive Heterocycles : This compound is involved in the synthesis of various bioactive heterocycles, demonstrating its utility in the creation of potentially therapeutic agents (Majumdar & Bhattacharyya, 2001).
- Formation of Pyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine Derivatives : It reacts with 1,3-diketones leading to the formation of pyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine derivatives (Tsupak et al., 2003).
- Analytical Studies : Analytical studies of similar compounds provide insights into the properties and potential applications of these derivatives in various fields, including pharmaceuticals (Barakat et al., 2018).
- Nano Fe2O3@SiO2–SO3H Catalyst Application : The compound is used in a multi-component reaction as a catalyst, demonstrating its role in facilitating complex chemical reactions (Ghashang et al., 2017).
- Cleavage by Nucleophiles : Its interaction with primary amines yields various derivative compounds, indicating its reactivity and potential for creating diverse chemical structures (Clark & Morton, 1974).
properties
IUPAC Name |
6-amino-5-(2-chloropropanoyl)-1,3-dimethylpyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O3/c1-4(10)6(14)5-7(11)12(2)9(16)13(3)8(5)15/h4H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRSUNXCACCUHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=C(N(C(=O)N(C1=O)C)C)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-5-(2-chloropropanoyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione |
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